molecular formula C22H25BrN2O3S B144133 Arbidol CAS No. 131707-25-0

Arbidol

Katalognummer: B144133
CAS-Nummer: 131707-25-0
Molekulargewicht: 477.4 g/mol
InChI-Schlüssel: KCFYEAOKVJSACF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Umifenovir, das unter dem Markennamen Arbidol vertrieben wird, ist ein antivirales Medikament, das hauptsächlich zur Behandlung und Vorbeugung von Influenza und anderen respiratorischen Virusinfektionen eingesetzt wird. Es wird in Russland seit etwa 25 Jahren und in China seit 2006 eingesetzt. Die Verbindung ist ein Indol-basiertes, hydrophobes Molekül, das eine breite antivirale Aktivität gegen RNA- und DNA-Viren zeigt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Umifenovir wird durch einen mehrstufigen Prozess synthetisiert, der die folgenden wichtigen Schritte umfasst:

Industrielle Produktionsmethoden

Die industrielle Produktion von Umifenovir beinhaltet die Optimierung des Synthesewegs für die großtechnische Herstellung. Dazu gehören:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Umifenovir is synthesized through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of umifenovir involves optimizing the synthetic route for large-scale manufacturing. This includes:

Analyse Chemischer Reaktionen

Arten von Reaktionen

Umifenovir unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Umifenovir mit modifizierten funktionellen Gruppen, die unterschiedliche pharmakologische Eigenschaften aufweisen können .

Wissenschaftliche Forschungsanwendungen

Influenza Treatment

Arbidol has been used for over a decade in China for prophylaxis and treatment of influenza. It has shown effectiveness in reducing the severity and duration of influenza symptoms .

COVID-19 Treatment

Recent studies have highlighted this compound's potential in treating COVID-19:

  • Efficacy in Reducing Mortality : A study indicated that this compound treatment was associated with a reduced mortality rate among COVID-19 patients compared to those receiving standard care. The odds ratio (OR) for mortality with this compound was found to be 0.183, suggesting significant protective effects .
  • Faster Clinical Recovery : Clinical trials demonstrated that patients treated with this compound showed faster absorption of lung lesions and improved clinical recovery rates compared to those treated with other antiviral agents like favipiravir .
  • Meta-analysis Findings : A systematic review revealed that this compound was associated with better outcomes in terms of clinical improvement rates among COVID-19 patients, particularly in moderately and severely ill patients .
StudyFindingsSample SizeKey Outcomes
ARB combined with adjuvant therapy relieved fever faster100Reduced cure time
Reduced mortality in COVID-19 patients300OR 0.183 for mortality
Systematic review on ARB for respiratory infections20 studiesBroad-spectrum efficacy confirmed
No significant benefit vs. non-antiviral treatments500Higher adverse events reported

Comparative Studies

Several studies have compared this compound's efficacy against other antiviral agents:

  • Favipiravir vs. This compound : In a randomized clinical trial, no significant difference was observed between the clinical recovery rates of favipiravir and this compound at day 7, although favipiravir showed a quicker onset of symptom relief .
  • Combination Therapy : Research indicates that combining this compound with other antivirals like lopinavir/ritonavir may enhance therapeutic outcomes, leading to better efficacy in achieving negative PCR results .

Safety Profile

While this compound is generally well-tolerated, some studies have reported higher rates of adverse events compared to non-antiviral treatments. Monitoring for side effects is essential during its use, particularly in severe cases .

Wirkmechanismus

Umifenovir exerts its antiviral effects through multiple pathways:

Vergleich Mit ähnlichen Verbindungen

Umifenovir ist einzigartig in seiner dualen Aktivität als direkt wirkende antivirale Substanz und Wirts-Targeting-Agent. Zu den ähnlichen Verbindungen gehören:

Biologische Aktivität

Arbidol, also known as umifenovir, is an antiviral compound that has garnered attention for its broad-spectrum activity against various viruses, including influenza and coronaviruses. This article provides a comprehensive overview of the biological activity of this compound, detailing its mechanisms of action, efficacy against different viral strains, and relevant clinical studies.

This compound exhibits multiple mechanisms through which it exerts its antiviral effects:

  • Inhibition of Viral Fusion : this compound prevents the fusion of viral envelopes with host cell membranes, thereby inhibiting the entry of viruses into cells. This mechanism has been observed in enveloped viruses such as influenza A .
  • Modulation of Immune Response : The compound has immunomodulatory effects, enhancing the production of anti-inflammatory cytokines like IL-10 while suppressing pro-inflammatory cytokines such as IL-6 and TNF-α during viral infections .
  • Direct Antiviral Activity : this compound demonstrates direct antiviral effects by interfering with viral replication processes. For instance, it affects the synthesis of viral mRNA and proteins in infected cells .

Efficacy Against Various Viruses

This compound has been tested against multiple viruses, showcasing a broad range of antiviral activity:

Virus TypeEC50 (µg/ml)Therapeutic Index
Influenza A (H3N2)10>15
Respiratory Syncytial Virus (RSV)53-log reduction in titer
Poliovirus Type 10.2291
SARS-CoV-2VariesNot specified

The therapeutic indices indicate that this compound is particularly effective against poliovirus and influenza A viruses compared to other antiviral agents like rimantadine and amantadine .

Case Studies and Clinical Trials

Several studies have evaluated the clinical efficacy of this compound:

  • Influenza Treatment : A study involving BALB/c mice infected with influenza A demonstrated that this compound significantly reduced mortality rates and alleviated lung lesions when administered post-infection. The doses used were 90 mg/kg and 180 mg/kg daily for five days .
  • COVID-19 Efficacy : In a randomized controlled trial for COVID-19 treatment, this compound was found to be superior to lopinavir/ritonavir in reducing viral load and duration of symptoms in patients with mild to moderate disease .
  • Immunomodulatory Effects : In vitro studies indicated that this compound could modulate inflammatory responses in macrophages exposed to viral stimuli, suggesting potential benefits in managing cytokine storms associated with severe viral infections .

Eigenschaften

IUPAC Name

ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BrN2O3S/c1-5-28-22(27)20-18(13-29-14-9-7-6-8-10-14)25(4)17-11-16(23)21(26)15(19(17)20)12-24(2)3/h6-11,26H,5,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFYEAOKVJSACF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CSC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60895015
Record name Umifenovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60895015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

"Expected to be poorly soluble"
Record name Umifenovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13609
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Umifenovir is considered both a direct-acting antiviral (DAA) due to direct virucidal effects and a host-targeting agent (HTA) due to effects on one or multiple stages of viral life cycle (e.g. attachment, internalization), and its broad-spectrum antiviral activity is thought to be due to this dual activity. It is a hydrophobic molecule capable of forming aromatic stacking interactions with certain amino acid residues (e.g. tyrosine, tryptophan), which contributes to its ability to directly act against viruses. Antiviral activity may also be due to interactions with aromatic residues within the viral glycoproteins involved in fusion and cellular recognition, with the plasma membrane to interfere with clathrin-mediated exocytosis and intracellular trafficking, or directly with the viral lipid envelope itself (in enveloped viruses). Interactions at the plasma membrane may also serve to stabilize it and prevent viral entry (e.g. stabilizing influenza hemagglutinin inhibits the fusion step necessary for viral entry). Due to umifenovir’s ability to interact with both viral proteins and lipids, it may also interfere with later stages of the viral life cycle. Some virus families, such as _Flaviviridae_, replicate in a subcellular compartment called the membranous web - this web requires lipid-protein interactions that may be hindered by umifenovir. Similarly, viral assembly of hepatitis C viruses is contingent upon the assembly of lipoproteins, presenting another potential target.
Record name Umifenovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13609
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

131707-25-0
Record name Ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131707-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Umifenovir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131707250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Umifenovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13609
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Umifenovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60895015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2(phenylsulfanylmethyl)indole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.247.800
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name UMIFENOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93M09WW4RU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution containing ethyl 6-bromo-5-hydroxy-1-methyl-2-phenylthiomethylindole-3-carboxylate (76.4 g, 0.18 mole) in 470 ml of diowane was added bis-dimethylaminomethane (50 ml, 0.36 mole). The reaction mixture was refluxed for 3 hours, cooled, diluted with a 3-4-fold amount of water. The precipitated crystalls were removed, washed with water and dried to give 60.1 g (70%) of ethyl 6-bromo-5-hydroxy-4-dimethylaminomethyl-1-methyl-2-phenylthiomethylindole-3-carboxilate; m.p. 125°-126° C.
Quantity
76.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arbidol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Arbidol
Reactant of Route 3
Reactant of Route 3
Arbidol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.